molecular formula C10H6BrNO3 B1343748 5-(3-Bromophenyl)isoxazole-3-carboxylic acid CAS No. 887979-15-9

5-(3-Bromophenyl)isoxazole-3-carboxylic acid

Cat. No.: B1343748
CAS No.: 887979-15-9
M. Wt: 268.06 g/mol
InChI Key: HFKRALPUNLGDQX-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of a bromophenyl group at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a nitrile oxide can undergo a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of dry solvents, controlled temperatures, and specific catalysts to facilitate the cyclization process. Microwave irradiation has also been employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Substituted Isoxazoles: Products formed by substitution reactions.

    Oxazoles: Products formed by photochemical rearrangement.

Scientific Research Applications

5-(3-Bromophenyl)isoxazole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)isoxazole-3-carboxylic acid is unique due to the specific positioning of the bromophenyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(3-Bromophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₆BrNO₃ and a molecular weight of approximately 268.07 g/mol. The structure features a bromophenyl group attached to an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. The presence of the carboxyl group (-COOH) at the 3-position of the isoxazole ring classifies it as a carboxylic acid, contributing to its reactivity and potential biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as:

  • Anti-inflammatory agents : Various derivatives have been studied for their ability to inhibit inflammatory pathways.
  • Analgesic properties : The compound has shown potential in pain relief applications.
  • Antimicrobial activity : It has been evaluated for effectiveness against a range of microbial pathogens.

The presence of the bromine atom in its structure may enhance its biological properties by influencing binding interactions with biological targets, thereby increasing its efficacy compared to non-brominated analogs.

Studies have explored the mechanisms through which this compound exerts its effects. For instance, binding affinity assays have been conducted to understand its interaction with specific enzymes and receptors involved in inflammatory responses. Techniques such as molecular docking have been utilized to model these interactions, revealing favorable binding poses that suggest competitive inhibition mechanisms .

Case Studies

  • Inhibition Studies :
    • A study demonstrated that derivatives of this compound exhibited IC50 values around 10 µM against certain target enzymes, indicating promising inhibitory potency .
    • Another investigation highlighted that modifications to the carboxyl group significantly enhanced inhibitory activity, suggesting structure-activity relationships that could be exploited for drug development .
  • Cytotoxicity Assays :
    • Research on human cancer cell lines revealed that some derivatives displayed greater cytotoxicity than standard chemotherapeutics like doxorubicin, with IC50 values ranging from sub-micromolar concentrations to several micromolar levels depending on structural modifications .
    • Flow cytometry analyses indicated that these compounds could induce apoptosis in cancer cells, further supporting their potential as anticancer agents .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Classical Synthesis : Involves conventional organic reactions including cyclization processes.
  • Microwave-Assisted Synthesis : Offers enhanced yields and reduced reaction times compared to traditional methods .
  • Ultrasonic Agitation : This method has also been employed for solid-phase synthesis applications, showcasing flexibility in modifying the compound for specific uses.

Comparative Analysis

To illustrate the versatility of this compound and its derivatives, the following table summarizes related compounds with notable structural features and biological activities:

Compound NameStructure FeaturesUnique Aspects
5-(4-Bromophenyl)isoxazole-3-carboxylic acidSimilar bromophenyl substitutionDifferent position of the bromine atom
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylateMethyl ester instead of carboxylic acidEnhanced lipophilicity
5-(2-Bromophenyl)isoxazole-3-carboxylic acidBromine on a different phenyl positionPotentially different biological activity

This table highlights how minor structural changes can lead to variations in biological activity and physical properties.

Properties

IUPAC Name

5-(3-bromophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKRALPUNLGDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647051
Record name 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887979-15-9
Record name 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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